molecular formula C13H18Cl2N2 B1464674 {1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1283585-13-6

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No. B1464674
CAS RN: 1283585-13-6
M. Wt: 273.2 g/mol
InChI Key: QOLGZELBTLSYKA-UHFFFAOYSA-N
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Description

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine, also known as 3,5-dichloro-N-methyl-4-piperidinomethane, is a synthetic compound that is used in scientific research. It is an analog of the neurotransmitter dopamine, and its structure is similar to other catecholamines. It is a white solid at room temperature and has a melting point of 88-90°C. Its chemical formula is C10H14Cl2N2.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been identified as having potential anticancer properties. They exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . The presence of the piperidine moiety in compounds like Piperine and Tetrandine has shown promising results in cancer treatment research.

Antimicrobial and Antifungal Activities

The structural features of piperidine derivatives contribute to their use as antimicrobial and antifungal agents. Their ability to interact with microbial cell membranes or interfere with essential biological pathways makes them candidates for developing new antimicrobial therapies .

Analgesic and Anti-inflammatory Properties

Compounds with a piperidine nucleus have been utilized for their analgesic and anti-inflammatory effects. They can modulate pain perception and inflammatory responses, making them valuable in the treatment of chronic pain and inflammatory diseases .

Antiviral and Antimalarial Effects

Piperidine derivatives also play a role in antiviral and antimalarial treatments. Their structural diversity allows them to inhibit viral replication or the lifecycle of malaria parasites, offering a pathway for the development of novel antiviral and antimalarial drugs .

Anti-Alzheimer’s and Antipsychotic Uses

The piperidine nucleus is involved in the synthesis of drugs targeting neurological disorders. These compounds can exhibit properties beneficial in treating Alzheimer’s disease and psychosis, potentially improving cognitive function and behavioral symptoms .

Antihypertensive and Cardiovascular Applications

Some piperidine derivatives have shown antihypertensive effects, which could be harnessed in cardiovascular drug development. They may work by affecting vascular smooth muscle tone or influencing neurochemical pathways involved in blood pressure regulation .

Obesity and Metabolic Syndrome Management

Research has discovered piperidine derivatives that act as cannabinoid-1 receptor antagonists with significant weight-loss efficacy in diet-induced obese mice. These findings suggest potential applications in treating obesity and related metabolic disorders .

Antioxidant Properties

Piperidine compounds like Piperine exhibit powerful antioxidant action due to their ability to hinder or suppress free radicals. This activity is crucial in preventing oxidative stress-related diseases and could be applied in various therapeutic contexts .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds are primarily metabolized through hydrolysis , which could impact the bioavailability of this compound.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have diverse molecular and cellular effects.

properties

IUPAC Name

[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-12-5-11(6-13(15)7-12)9-17-3-1-10(8-16)2-4-17/h5-7,10H,1-4,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLGZELBTLSYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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